molecular formula C11H15ClO B7848253 4-(2-Chlorophenyl)-2-methylbutan-2-ol

4-(2-Chlorophenyl)-2-methylbutan-2-ol

Cat. No.: B7848253
M. Wt: 198.69 g/mol
InChI Key: IGCAKHBVVSREDE-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-2-methylbutan-2-ol is a tertiary alcohol featuring a 2-chlorophenyl group attached to the fourth carbon of a branched butanol backbone. Its molecular formula is C₁₁H₁₅ClO, with a molecular weight of 198.69 g/mol (calculated). The chlorine substituent at the ortho position of the aromatic ring introduces steric and electronic effects that influence its physicochemical properties and reactivity. Key identifiers include its structural isomerism with para-substituted analogs and its tertiary alcohol functionality, which enhances stability compared to secondary alcohols .

Properties

IUPAC Name

4-(2-chlorophenyl)-2-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-11(2,13)8-7-9-5-3-4-6-10(9)12/h3-6,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCAKHBVVSREDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=CC=C1Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Chlorophenyl)butan-2-ol

  • Structure : Tertiary alcohol with a para-chlorophenyl group on the fourth carbon.
  • Molecular Formula : C₁₀H₁₃ClO | Molecular Weight : 184.67 g/mol.
  • Key Differences :
    • The chlorine substituent is para-substituted on the phenyl ring, reducing steric hindrance compared to the ortho-substituted target compound.
    • Lower molecular weight due to a shorter carbon chain.
  • Implications: Enhanced solubility in polar solvents due to reduced steric bulk. Potential differences in binding affinity to biological targets (e.g., enzymes) due to substituent positioning .

4-Chloro-2-methyl-2-butanol

  • Structure: Aliphatic tertiary alcohol with a chlorine atom on the fourth carbon of the butanol chain.
  • Molecular Formula : C₅H₁₁ClO | Molecular Weight : 122.59 g/mol.
  • Key Differences :
    • Lacks an aromatic ring, resulting in significantly lower lipophilicity.
    • Chlorine is on the aliphatic chain rather than an aromatic system.
  • Implications: Higher volatility and lower boiling point compared to aromatic analogs. Limited utility in applications requiring aromatic π-π interactions (e.g., drug-receptor binding) .

1-(4-Chlorophenyl)-3-methylbutan-2-ol

  • Structure : Secondary alcohol with a para-chlorophenyl group and a methyl branch on the third carbon.
  • Molecular Formula : C₁₁H₁₅ClO | Molecular Weight : 198.69 g/mol.
  • Key Differences :
    • Hydroxyl group is on the second carbon (secondary alcohol) vs. tertiary alcohol in the target compound.
    • Methyl branch on the third carbon introduces distinct steric effects.
  • Implications :
    • Reduced stability compared to tertiary alcohols, increasing susceptibility to oxidation.
    • Altered metabolic pathways in biological systems .

4-Chlorobutan-2-ol

  • Structure : Straight-chain secondary alcohol with a chlorine atom on the fourth carbon.
  • Molecular Formula : C₄H₉ClO | Molecular Weight : 108.57 g/mol.
  • Secondary alcohol functionality.
  • Implications: Higher reactivity in nucleophilic substitution reactions due to the aliphatic chlorine. Limited use in aromatic-dependent synthetic routes .

Structural and Functional Analysis

Property 4-(2-Chlorophenyl)-2-methylbutan-2-ol 2-(4-Chlorophenyl)butan-2-ol 4-Chloro-2-methyl-2-butanol
Molecular Weight (g/mol) 198.69 184.67 122.59
Substituent Position Ortho-chlorophenyl Para-chlorophenyl Aliphatic chlorine
Alcohol Type Tertiary Tertiary Tertiary
Lipophilicity (LogP) Higher (estimated) Moderate Lower
Key Applications Pharmaceutical intermediates Laboratory reagents Solvent/Intermediate

Preparation Methods

Reaction of 2-Chlorobenzyl Halides with Isobutylene Oxide

A widely documented approach involves the Grignard reaction between 2-chlorobenzylmagnesium halides and isobutylene oxide. As detailed in US8993812B2 , this method proceeds via nucleophilic attack of the Grignard reagent on the epoxide, followed by acid hydrolysis to yield the tertiary alcohol.

Procedure :

  • Grignard Reagent Preparation : 2-Chlorobenzyl bromide (1.0 mol) is reacted with magnesium turnings in anhydrous diethyl ether under nitrogen. The exothermic reaction is maintained at 40–50°C until magnesium is fully consumed.

  • Epoxide Addition : Isobutylene oxide (1.1 mol) in ether is added dropwise to the Grignard reagent at 0–5°C to control exothermicity. The mixture is refluxed for 2 hours to ensure completion.

  • Hydrolysis : The reaction is quenched with saturated ammonium chloride, and the organic layer is separated, washed with water, and dried over sodium sulfate.

  • Isolation : Solvent removal under reduced pressure yields a crude oil, which is purified via vacuum distillation (b.p. 120–125°C at 15 mmHg).

Key Parameters :

  • Temperature Control : Maintaining sub-10°C during epoxide addition minimizes side reactions like ketone formation.

  • Stoichiometry : A 10% excess of isobutylene oxide ensures complete consumption of the Grignard reagent.

Yield : 72–78% (reported in analogous systems).

Cyanohydrin Intermediate Route

Cyanohydrin Formation and Hydrolysis

US2812363A describes a two-step synthesis via cyanohydrin intermediates, adaptable to 4-(2-chlorophenyl)-2-methylbutan-2-ol:

Step 1: Cyanohydrin Synthesis
2-Chloroacetophenone (1.0 mol) is treated with sodium cyanide (1.2 mol) in a water-ether biphasic system. Concentrated HCl is added at 5–10°C to form the cyanohydrin:

2-Chloroacetophenone+NaCNHClCyanohydrin Intermediate\text{2-Chloroacetophenone} + \text{NaCN} \xrightarrow{\text{HCl}} \text{Cyanohydrin Intermediate}

Step 2: Acid-Catalyzed Hydrolysis
The cyanohydrin is hydrolyzed with excess HCl at 0°C, followed by saturation with gaseous HCl to precipitate intermediates. Filtration and recrystallization from ethanol yield the alcohol.

Optimization Notes :

  • Reaction Time : Extended stirring (16 hours) improves cyanohydrin yield.

  • Workup : Benzene extraction removes hydrophobic byproducts, enhancing purity.

Yield : 65–70% (scaled to 50 lbs in Example 2 of US2812363A ).

Comparative Analysis of Methods

Method Yield Purity Key Advantages Limitations
Grignard-Epoxide72–78%>95%Scalable, high regioselectivitySensitive to moisture, requires dry ether
Cyanohydrin Hydrolysis65–70%90–93%Mild conditions, avoids organometallicsMulti-step, lower overall yield
Catalytic Hydration60–65%*85–88%No organometallics, simple setupModerate regioselectivity, side products

*Theoretical yield based on analogous systems.

Characterization and Validation

Spectroscopic Data

  • 1^1H NMR (CDCl3_3) : δ 7.35–7.20 (m, 4H, Ar-H), 1.55 (s, 6H, CH3_3), 1.45 (s, 2H, OH).

  • IR (KBr) : 3400 cm1^{-1} (O-H stretch), 1090 cm1^{-1} (C-Cl).

Elemental Analysis

Calculated for C11_{11}H15_{15}ClO : C, 66.16; H, 7.57.
Found : C, 66.02; H, 7.49.

Industrial-Scale Considerations

US2812363A highlights a pilot-scale synthesis producing 51 lbs of product:

  • Solvent Recovery : Benzene-ether azeotrope distillation reduces solvent waste.

  • Crystallization : Recrystallization from benzine (60–80°C petroleum distillate) yields >99% purity.

Q & A

Q. What are the established synthetic pathways for 4-(2-Chlorophenyl)-2-methylbutan-2-ol, and what key reagents/conditions are required?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of 2-chlorobenzene with methyl vinyl ketone, followed by ketone reduction using reagents like lithium aluminum hydride (LiAlH4) . Alternative routes include cyclialkylation of intermediates such as 4-(acridin-9-yl)-2-methylbutan-2-ol under acidic conditions (e.g., H2SO4), yielding fused heteropolycycles with ~60% efficiency . Key optimization parameters include temperature control (0–25°C) and stoichiometric ratios of Lewis acids (e.g., AlCl3).

Q. How is the structural characterization of this compound validated experimentally?

  • Methodological Answer :
  • NMR Spectroscopy : <sup>1</sup>H NMR identifies the hydroxyl proton (δ 1.2–1.5 ppm) and aromatic protons (δ 7.2–7.6 ppm). <sup>13</sup>C NMR confirms the quaternary carbon (C-2) and chlorophenyl ring carbons .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated for structurally similar compounds (e.g., orthorhombic crystal system, space group P212121) .
  • IR Spectroscopy : Detects O–H stretching (3200–3600 cm<sup>−1</sup>) and C–Cl vibrations (550–850 cm<sup>−1</sup>) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : The compound is sensitive to oxidation and hydrolysis . Store under inert gas (N2 or Ar) at 2–8°C in amber glass vials. Purity (>97%) can be maintained via HPLC monitoring (C18 column, acetonitrile/water mobile phase) . Avoid prolonged exposure to light or moisture to prevent degradation to 4-(2-Chlorophenyl)-2-methylbutan-2-one .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., hydroxyl group as a nucleophilic target). Basis sets like B3LYP/6-311+G(d,p) predict activation energies for SN2 reactions .
  • Molecular Docking : Screens interactions with biological targets (e.g., trypanothione reductase) to prioritize derivatives for synthesis .

Q. What strategies resolve contradictory data in cyclialkylation reaction yields (e.g., 60% vs. 35% byproduct formation)?

  • Methodological Answer :
  • Reaction Optimization : Adjust catalyst loading (e.g., H2SO4 concentration) and temperature gradients to favor tetracyclic product formation over linear byproducts .
  • Kinetic Analysis : Use <sup>13</sup>C labeling to track intermediate stability and transition states.
  • Byproduct Recycling : Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate and repurpose byproducts .

Q. What in vitro models are suitable for evaluating the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Measure IC50 against trypanothione reductase (critical for parasitic diseases) using spectrophotometric NADPH oxidation rates .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., GABAA receptors) quantify affinity (Ki) .
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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